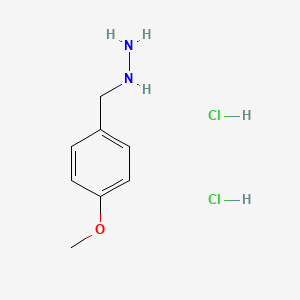(4-Methoxybenzyl)hydrazine dihydrochloride
CAS No.: 412327-07-2
Cat. No.: VC2274891
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 412327-07-2 |
|---|---|
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.11 g/mol |
| IUPAC Name | (4-methoxyphenyl)methylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |
| Standard InChI Key | XMPHUNHAMDBTBE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNN.Cl.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNN.Cl.Cl |
Introduction
Chemical Identity and Structure
Molecular Composition and Identifiers
(4-Methoxybenzyl)hydrazine dihydrochloride is an organic compound with the molecular formula C₈H₁₄Cl₂N₂O . This chemical is registered in various databases with specific identifiers that facilitate its recognition and classification in the scientific community. The compound has been assigned multiple registry numbers across chemical databases, including two CAS numbers: 2011-48-5 and 412327-07-2 . In the PubChem database, it is identified with the CID 22747476 .
The structural identity of this compound can be represented through various chemical notation systems. Its IUPAC name is (4-methoxyphenyl)methylhydrazine;dihydrochloride . The InChI notation, which provides a standardized way to encode chemical information, is:
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
This compound also has an InChIKey XMPHUNHAMDBTBE-UHFFFAOYSA-N, which serves as a condensed digital representation of the chemical structure . The SMILES notation, another linear notation for encoding molecular structures, is represented as:
COC1=CC=C(C=C1)CNN.Cl.Cl
Structural Features
The structure of (4-Methoxybenzyl)hydrazine dihydrochloride consists of a benzene ring with a methoxy group (-OCH₃) at the para position (position 4) and a methylhydrazine group (-CH₂NHNH₂) attached to the benzene ring. The entire structure is neutralized with two hydrochloride counterions, which significantly influence the compound's physical and chemical behavior .
The parent compound, without the hydrochloride counterions, is (4-Methoxybenzyl)hydrazine (PubChem CID 16194) . The addition of hydrochloride groups affects the compound's solubility profile, making it more soluble in polar solvents compared to its parent form.
Physical and Chemical Properties
Physical Characteristics
Synthesis and Preparation
Industrial Considerations
Industrial preparation of such compounds typically requires optimization of reaction conditions to maximize yield and purity while minimizing production costs. For related compounds in this class, considerations include reaction temperature control (typically between 0-40°C), reaction time (10-100 minutes), and the molar ratios of reagents .
While the patent information in the search results focuses on a different but related compound (4-methoxyphenyl hydrazine hydrochloride), the general principles of industrial scale-up, including considerations for reaction efficiency, equipment selection, and environmental impact, would apply similarly to the production of (4-Methoxybenzyl)hydrazine dihydrochloride .
Applications and Uses
Pharmaceutical Applications
The primary application of (4-Methoxybenzyl)hydrazine dihydrochloride identified in the search results is its use in the preparation of heterocyclic derivatives that function as SHP2 (Src homology 2 domain-containing phosphatase-2) inhibitors . SHP2 is a protein tyrosine phosphatase that plays a critical role in cell signaling pathways, particularly those involved in cell growth, differentiation, and oncogenic transformation.
SHP2 inhibitors have gained significant attention in pharmaceutical research due to their potential as therapeutic agents for various cancers and other diseases where dysregulated SHP2 activity contributes to pathology. The ability of (4-Methoxybenzyl)hydrazine dihydrochloride to serve as a precursor in the synthesis of such inhibitors highlights its importance in medicinal chemistry and drug discovery efforts .
Chemical Synthesis Applications
Beyond its specific role in SHP2 inhibitor synthesis, (4-Methoxybenzyl)hydrazine dihydrochloride likely serves as a versatile building block in the synthesis of various nitrogen-containing heterocycles. Hydrazine derivatives are known to participate in numerous condensation reactions, including the formation of pyrazoles, pyrazolines, and other nitrogen-containing ring systems that are prevalent in pharmaceutical compounds.
The methoxy group at the para position of the benzyl moiety offers opportunities for further functionalization or can impart specific electronic properties that influence the reactivity and biological activity of the resulting compounds. This makes (4-Methoxybenzyl)hydrazine dihydrochloride a valuable intermediate in the development of compounds with diverse structural features and potential applications.
Chemical Relationships and Derivatives
Parent and Related Compounds
(4-Methoxybenzyl)hydrazine dihydrochloride is derived from the parent compound (4-Methoxybenzyl)hydrazine (PubChem CID 16194) . The parent compound lacks the hydrochloride counter-ions and consequently exhibits different physicochemical properties, particularly regarding solubility and stability.
Related compounds include various substituted benzylhydrazines and phenylhydrazines, which share structural similarities but may exhibit different reactivity patterns and applications. The position and nature of substituents on the aromatic ring can significantly influence the chemical behavior and biological activity of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume